

Technical Guide: -Fructoselysine Formation in the Maillard Reaction

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Compound of Interest

Compound Name: α -Fructoselysine

CAS No.: 37548-12-2

Cat. No.: B1141911

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Content Type: Technical Whitepaper & Experimental Protocol Target Audience: Pharmaceutical Scientists, Protein Chemists, and Metabolic Researchers[1]

Executive Summary & Chemical Context

-Fructoselysine (

-FL) is the Amadori rearrangement product resulting from the non-enzymatic condensation of D-glucose with the

-amino group of L-lysine.[1] Unlike its regioisomer

-Fructoselysine (the primary marker of protein glycation, e.g., HbA1c),

-FL formation is sterically and electronically distinct, often occurring at the N-terminus of peptides or on free lysine in high-glucose environments (e.g., parenteral nutrition formulations or diabetic plasma).[1]

Key Chemical Identity:

- IUPAC Name: (2S)-2-[(1-Deoxy-D-fructos-1-yl)amino]-6-aminohexanoic acid[1]

- Molecular Weight: 308.33 g/mol [1][2][3][4]
- Significance: Precursor to specific Advanced Glycation End-products (AGEs) such as Glucosepane; indicator of N-terminal instability in peptide therapeutics.[1]

Mechanistic Pathway: The Amadori Rearrangement

The formation of

-FL follows the classical Maillard reaction trajectory but is governed by the specific pKa of the

-amine (~8.9) versus the

-amine (~10.5).[1] At physiological pH (7.4), the

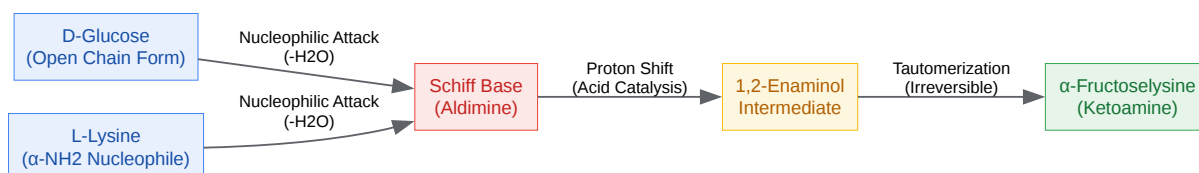
-amine is more likely to be in the unprotonated, nucleophilic state (

) compared to the

-amine, making it kinetically favored for initial nucleophilic attack on glucose, despite the steric hindrance of the carboxyl group.

Pathway Visualization

The following diagram details the transformation from the initial nucleophilic attack to the stable Amadori product.



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Figure 1: Mechanistic pathway of

-Fructoselysine formation via the Amadori rearrangement.[1]

Mechanistic Causality:

- Condensation: The lone pair of the -nitrogen attacks the electrophilic carbonyl carbon (C1) of acyclic glucose. This is the rate-limiting step in acidic conditions, but sugar ring-opening is rate-limiting in neutral conditions. [1]
- Schiff Base Formation: Loss of water yields the labile aldimine (Schiff base).[1] This intermediate is reversible and readily hydrolyzes back to reactants.[1]
- Amadori Rearrangement: An intramolecular proton shift from C2 to N occurs, catalyzed by weak acids (often the carboxyl group of the amino acid itself acts as an intramolecular catalyst).[1] This forms the 1-deoxy-1-amino-2-ketose structure (-FL), which is thermodynamically more stable than the Schiff base.[1]

Synthesis Protocol: Regioselective Production of -Fructoselysine

To synthesize

-FL specifically, one cannot simply react free lysine with glucose, as this yields a mixture dominated by

-FL and

-di-fructoselysine.[1] A protection-deprotection strategy is required to block the

-amine.[1]

Experimental Workflow

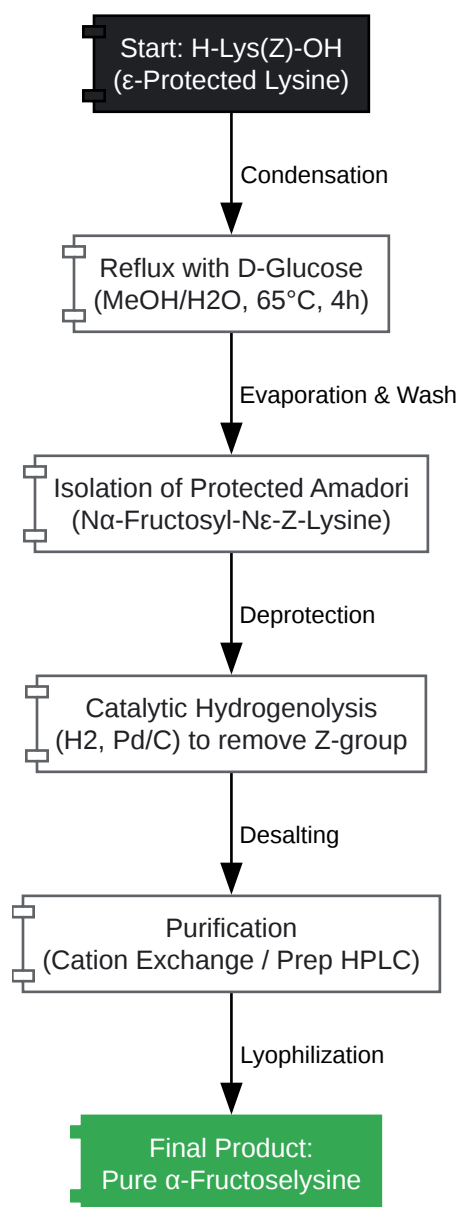
Objective: Synthesis of

-(1-Deoxy-D-fructos-1-yl)-L-lysine with >95% isomeric purity.

Reagents:

- -Carbobenzyloxy-L-lysine (H-Lys(Z)-OH) or -Boc-L-lysine.[1]

- D-Glucose (anhydrous).[1]
- Solvent: Methanol/Water (3:1 v/v) or Pyridine/Acetic Acid (for anhydrous conditions).[1]
- Catalyst: Sodium bisulfite (optional, to minimize oxidative browning).[1]



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Figure 2: Chemo-selective synthesis workflow for

-Fructoselysine.

Step-by-Step Methodology

- Reaction Setup: Dissolve 10 mmol of H-Lys(Z)-OH and 20 mmol of D-Glucose in 50 mL of Methanol/Water (3:1). The excess glucose drives the equilibrium toward the Schiff base.
- Thermal Incubation: Reflux at 65°C for 2–4 hours. Monitor by TLC or LC-MS.[1] The solution will turn pale yellow (early Maillard stage). Avoid brown color (advanced melanoidin formation).[1]
- Isolation of Intermediate: Evaporate solvent under reduced pressure. Resuspend in water and wash with ethyl acetate to remove unreacted protected lysine (if solubility allows) or proceed directly if using prep-HPLC.[1]
- Deprotection (Hydrogenolysis): Dissolve the intermediate (
 - Fructosyl-
 - Z-Lysine) in water/methanol. Add 10% Pd/C catalyst.[1] Stir under hydrogen atmosphere (balloon pressure) for 4–12 hours to cleave the Z-group (Cbz).[1]
 - Self-Validation Check: Monitor the disappearance of the Z-group aromatic signals in UV (254 nm).
 - FL has low UV absorbance; the loss of the Z-group signal confirms deprotection.
- Purification: Filter off the catalyst. The filtrate contains
 - FL, free lysine (from hydrolysis), and glucose.[1] Purify using a cation exchange column (Dowex 50W) or Preparative HPLC (Amide or HILIC column).[1]
 - Elution:
 - FL elutes after glucose but before free lysine due to the reduced basicity of the
 - amine after glycation.

Analytical Characterization

Accurate identification requires distinguishing the

-isomer from the

-isomer and the Schiff base.

Mass Spectrometry (LC-MS/MS)

Direct infusion or LC-separation is the gold standard.[1]

Parameter	Setting / Value	Notes
Precursor Ion	309.16	Matches both and isomers.[1]
Key Fragment 1	84.1	Characteristic lysine immonium ion (cyclized).[1]
Key Fragment 2	128.0	Specific fragment often associated with the fructosyl moiety loss.[1]
Retention Time	Column Dependent	-FL typically elutes earlier than -FL on HILIC columns due to zwitterionic shielding differences.[1]
Neutral Loss	-162 Da (Hexose)	Indicates loss of the sugar moiety (characteristic of Schiff bases/Amadori).[1]

The Furosine Test (Acid Hydrolysis)

Warning: Acid hydrolysis (6M HCl, 110°C) converts all Fructoselysine (both

and

) into Furosine (~30% yield), Pyridosine, and free Lysine.[1]

- Utility: Quantifies total bound glucose.[1]

- Limitation: Cannot distinguish between

-FL and

-FL.

- Correction: For specific

-FL quantification in complex mixtures, use enzymatic digestion (Pronase E) followed by LC-MS/MS, avoiding acid hydrolysis.

Biological & Pharmaceutical Relevance[1]

Peptide Drug Stability

In therapeutic peptides, the N-terminal

-amine is a primary site for glycation during storage, especially in lyophilized formulations containing reducing sugars (often used as lyoprotectants/bulking agents).[1]

- Impact: Formation of

-FL at the N-terminus alters the peptide's pI, receptor binding affinity, and immunogenicity.[1]

- Mitigation: Formulation at pH < 6 (protonating the

-amine) or replacing glucose/lactose with non-reducing sugars (trehalose, sucrose).[1]

Diabetes and AGEs

-FL is a precursor to Glucosepane and Pentosidine.[1] While

-FL is the dominant circulating form (on Albumin/Hemoglobin),

-FL represents the fate of free amino acids and short-lived peptides.[1]

- Gut Microbiota: Recent studies indicate specific gut bacteria (e.g., E. coli, Intestinimonas) possess kinases (FrID) to metabolize

-FL and

-FL, converting them into short-chain fatty acids (Butyrate).[1]

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